molecular formula C6H4BrNO2 B3193877 6-Bromo-[1,3]dioxolo[4,5-b]pyridine CAS No. 76470-56-9

6-Bromo-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B3193877
CAS No.: 76470-56-9
M. Wt: 202.01 g/mol
InChI Key: HGGHHALBPHBHNP-UHFFFAOYSA-N
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Description

6-Bromo-[1,3]dioxolo[4,5-b]pyridine is a brominated heterocyclic aromatic organic compound with the molecular formula C6H4BrNO2. This compound features a bromine atom attached to the sixth position of a dioxolo[4,5-b]pyridine ring system, which consists of a fused pyridine and dioxole ring. It is a white to yellow solid with a molecular weight of 202.01 g/mol.

Synthetic Routes and Reaction Conditions:

  • One-Pot Three-Component Reaction: This method involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions.

  • Industrial Production Methods: The compound can be synthesized on an industrial scale using similar methods, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced derivatives, such as this compound with reduced bromine.

  • Substitution Products: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-[1,3]dioxolo[4,5-b]pyridine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: It can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-[1,3]dioxolo[4,5-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

6-Bromo-[1,3]dioxolo[4,5-b]pyridine can be compared with other similar compounds, such as:

  • 6-Chloro-[1,3]dioxolo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine.

  • 2,6-Dibromo-[1,3]dioxolo[4,5-b]pyridine: Contains two bromine atoms on the pyridine ring.

  • 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine: A related compound with a different hydrogenation state.

Properties

IUPAC Name

6-bromo-[1,3]dioxolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGHHALBPHBHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502666
Record name 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-56-9
Record name 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2H-[1,3]dioxolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 5-Bromo-pyridine-2,3-diol (10.0 g, 52.63 mmol, commercially available, CAS 34206-49-0) in NMP (100 mL) was added K2CO3 (21.97 g, 158 mmol) and dibromo methane (10.97 g, 63.16 mmol). The reaction mixture was heated to 90° C. for 16 h. EtOAc was added and the salts were filtered off. Water was added, the phases were separated and the aq layer was extracted with more ethyl acetate. The combined organic layers was dried over anhydrous Na2SO4 and concentrated under vacuo to get the crude compound. The crude compound was purified by silica gel chromatography (eluent 5% ethyl acetate in petrol ether). Yield of 6-Bromo-[1,3]dioxolo[4,5-b]pyridine 2:2 g (21%) pure by 1H NMR (400 MHz, DMSO) δ 7.71 (d, 1H, J=2 Hz), 7.55 (d, 1H, J=2 Hz), 6.20 (s, 2H). Mp 69-71 C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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